Retigabine-d4 Dihydrochloride is a deuterated derivative of Retigabine, an anticonvulsant medication primarily used to treat epilepsy. This compound is notable for its ability to modulate potassium channels, specifically the KCNQ (Kv7) family, which plays a crucial role in stabilizing neuronal excitability. The chemical structure of Retigabine-d4 Dihydrochloride includes deuterium isotopes, which are useful in various scientific applications, including pharmacokinetics and metabolic studies.
Retigabine-d4 Dihydrochloride is classified as an anticonvulsant and falls under the category of potassium channel openers. It is identified by the CAS number 1285886-70-5 and has a molecular formula of with a molar mass of approximately 380.28 g/mol . The compound is synthesized through organic chemical methods that involve deuterated benzamide derivatives .
The synthesis of Retigabine-d4 Dihydrochloride generally follows a multi-step organic synthesis approach. Key steps include:
The process typically requires careful control of reaction conditions, including temperature and atmosphere (often inert), to ensure optimal yields and minimize by-products.
Retigabine-d4 Dihydrochloride possesses a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Retigabine-d4 Dihydrochloride undergoes various chemical reactions typical for potassium channel modulators. These reactions include:
These reactions are essential for its anticonvulsant effects and highlight its dual mechanism of action in modulating neuronal excitability.
Retigabine-d4 Dihydrochloride acts primarily by opening voltage-gated potassium channels (KCNQ2-5). The mechanism can be detailed as follows:
Retigabine-d4 Dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for handling and application in research settings.
Retigabine-d4 Dihydrochloride serves multiple scientific purposes:
Retigabine-d4 dihydrochloride (Chemical Formula: C₁₆H₁₆D₄Cl₂FN₃O₂; Molecular Weight: 380.28 g/mol) is a deuterated analogue of the anticonvulsant drug retigabine (ezogabine), where four hydrogen atoms at the ortho positions of the fluorobenzyl ring are replaced by deuterium [1] [10]. This isotopic labeling yields a molecular weight increase of 4 atomic mass units compared to non-deuterated retigabine dihydrochloride (376.25 g/mol) [9]. The compound's structural identity is defined by the SMILES notation: FC1=C([²H])C([²H])=C(CNC2=CC=C(NC(OCC)=O)C(N)=C2)C([²H])=C1[²H].Cl.Cl, confirming deuterium placement on the benzyl moiety [1]. The dihydrochloride salt form enhances aqueous solubility, critical for in vitro analytical applications [9]. The isotopic purity typically exceeds 98%, ensuring minimal interference from protiated species in mass spectrometry-based assays [2].
Table 1: Structural Characteristics of Retigabine-d4 Dihydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₆D₄Cl₂FN₃O₂ |
CAS Number | 1285886-70-5 |
Deuterium Positions | Ortho-positions of fluorobenzyl ring |
Exact Mass | 379.12 g/mol |
Charge | Dihydrochloride salt (zwitterionic) |
Isotopic Purity | >98% deuterium incorporation |
The deuterium substitution in retigabine-d4 dihydrochloride significantly alters its physicochemical behavior without modifying its primary pharmacological target (Kv7 potassium channels). Key differences include:
Table 2: Comparative Properties of Retigabine Derivatives
Property | Retigabine-d4 Dihydrochloride | Non-Deuterated Retigabine Dihydrochloride |
---|---|---|
Molecular Weight | 380.28 g/mol | 376.25 g/mol |
Key Metabolic Pathway | Reduced N-glucuronidation | Extensive N-glucuronidation |
Photodegradation Products | Minimal dimerization | Phenazinium dimers |
¹H-NMR Signals (aromatic) | Loss of ortho-proton signals | 7.2–7.4 ppm (benzyl protons) |
Primary Use Case | Analytical internal standard | Pharmacological reference |
Crystallography: Retigabine-d4 dihydrochloride crystallizes as a hygroscopic solid with a melting point of 168–170°C, consistent with its non-deuterated counterpart. The dihydrochloride salt form promotes ionic lattice stabilization through chloride ion interactions with the protonated aminophenyl and ethyl carbamate groups [9]. X-ray powder diffraction (XRPD) analyses reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 18.1 Å, and β = 105.5° [7]. Deuterium substitution does not alter crystal packing but reduces unit cell volume by 1.2% due to shorter C-D bond lengths [10].
Spectroscopy:
Solubility profiling indicates high solubility in dimethyl sulfoxide (≥18.8 mg/mL), water (≥52.4 mg/mL after warming), and ethanol (≥8.71 mg/mL) [9]. The compound requires storage at –20°C under inert atmosphere to prevent isotopic exchange or degradation [1].
Table 3: Spectral Assignments for Retigabine-d4 Dihydrochloride
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR (DMSO-d₆) | 6.5 ppm (s, 1H), 5.2 ppm (br, 2H) | Aromatic H; NH₂ group |
¹³C-NMR | 128–132 ppm (multiplet) | Deuterated aromatic carbons |
FT-IR | 2180 cm⁻¹, 1695 cm⁻¹ | C-D stretch; Carbamate C=O |
ESI-MS | m/z 309.2 [M+H]⁺; m/z 261.1 | Protonated ion; CO loss fragment |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4